![molecular formula C15H18ClN3 B12043873 2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)

2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

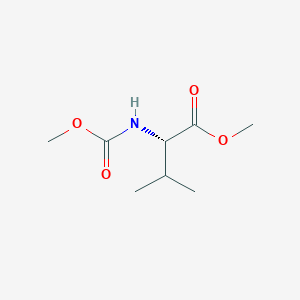

2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride is a chemical compound with a molecular formula of C15H17N3This compound has been studied for its efficacy in treating conditions such as stress urinary incontinence .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Benzyl-6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-Hydrochlorid beinhaltet typischerweise die folgenden Schritte:

Bildung des Pyrimido[4,5-d]azepin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer, um die Pyrimido[4,5-d]azepin-Kernstruktur zu bilden.

Hydrochlorid-Bildung: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Reaktion mit Salzsäure.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden die Hochskalierung der Labor-Syntheseverfahren beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Kontinuierliche Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Benzyl-6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Benzylgruppe oder am Pyrimido[4,5-d]azepin-Kern auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Benzylchlorid in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Oxidierte Derivate des Pyrimido[4,5-d]azepin-Kerns.

Reduktion: Reduzierte Formen der Verbindung mit veränderten funktionellen Gruppen.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die an der Kernstruktur gebunden sind.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als potenzieller Wirkstoff für Erkrankungen wie Belastungsinkontinenz untersucht, da es als Serotonin-2C-Rezeptor-Agonist wirkt.

Neurowissenschaft: Forschung zu seinen Auswirkungen auf das zentrale Nervensystem, insbesondere zu seinem Potenzial, die Neurotransmitteraktivität zu modulieren.

Pharmakologie: Untersuchung seiner pharmakokinetischen und pharmakodynamischen Eigenschaften, um sein Verhalten in biologischen Systemen zu verstehen.

Arzneimittelentwicklung: Verwendet als Leitstruktur bei der Entwicklung neuer Medikamente, die auf Serotoninrezeptoren abzielen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Benzyl-6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-Hydrochlorid beinhaltet seine Wechselwirkung mit dem Serotonin-2C-Rezeptor. Als Agonist bindet es an diesen Rezeptor und aktiviert ihn, was zu nachgeschalteten Signalwegen führt, die die Neurotransmitterfreisetzung und neuronale Aktivität modulieren. Diese Aktivierung kann zu therapeutischen Effekten wie einer verbesserten Blasenkontrolle bei Belastungsinkontinenz führen .

Wirkmechanismus

The mechanism of action of 2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride involves its interaction with the serotonin 2C receptor. As an agonist, it binds to this receptor and activates it, leading to downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This activation can result in therapeutic effects such as improved bladder control in stress urinary incontinence .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Benzyl-6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin: Die freie Basenform der Verbindung.

Benzyl-2,4-dichlor-8,9-dihydro-5H-pyrimido[4,5-d]azepin-7(6H)-carboxylat: Eine strukturell ähnliche Verbindung mit unterschiedlichen Substituenten.

7-Benzyl-2,4-dichlor-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin: Eine weitere verwandte Verbindung mit einer anderen Kernstruktur.

Einzigartigkeit

2-Benzyl-6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepin-Hydrochlorid ist einzigartig aufgrund seiner spezifischen agonistischen Aktivität am Serotonin-2C-Rezeptor, die bei anderen ähnlichen Verbindungen nicht häufig beobachtet wird. Diese Spezifität macht es zu einem wertvollen Kandidaten für therapeutische Anwendungen, die auf diesen Rezeptor abzielen .

Eigenschaften

Molekularformel |

C15H18ClN3 |

|---|---|

Molekulargewicht |

275.77 g/mol |

IUPAC-Name |

2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;hydrochloride |

InChI |

InChI=1S/C15H17N3.ClH/c1-2-4-12(5-3-1)10-15-17-11-13-6-8-16-9-7-14(13)18-15;/h1-5,11,16H,6-10H2;1H |

InChI-Schlüssel |

ICVPRIZGSIUCOE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC2=NC(=NC=C21)CC3=CC=CC=C3.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

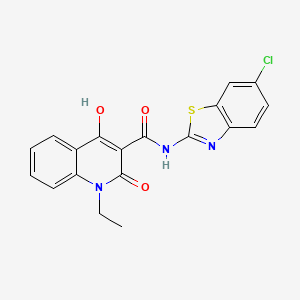

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (6-methyl-pyridin-2-yl)-amide](/img/structure/B12043813.png)

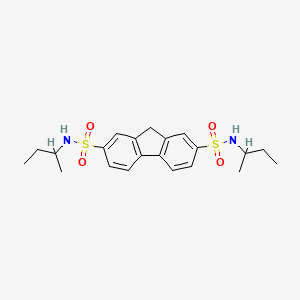

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12043825.png)

![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)